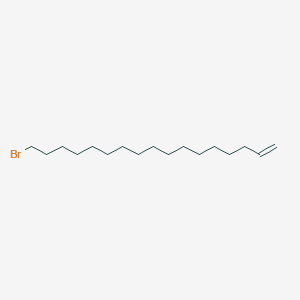17-Bromoheptadec-1-ene
CAS No.: 106110-87-6
Cat. No.: VC16778277
Molecular Formula: C17H33Br
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 106110-87-6 |
|---|---|
| Molecular Formula | C17H33Br |
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | 17-bromoheptadec-1-ene |
| Standard InChI | InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2H,1,3-17H2 |
| Standard InChI Key | ZYHHKNGHCWEDJR-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCCCCCCCCCCCCCBr |
Introduction
17-Bromoheptadec-1-ene is a halogenated alkene with the chemical formula C17H33Br. It is classified as an aliphatic compound due to its straight-chain structure and is used as a model compound in organic chemistry to study halogenation and alkene reactivity mechanisms. This compound is synthesized through various organic reactions, primarily involving halogenation processes, such as the bromination of heptadec-1-ene using bromine or a brominating agent in an inert solvent.
Synthesis Methods
17-Bromoheptadec-1-ene can be synthesized through several methods, with a common approach involving the bromination of heptadec-1-ene. This process typically uses bromine or a brominating agent in an inert solvent. Another method involves the reaction of mesylate with LiBr in acetone, followed by extraction and purification steps .
Synthesis Steps:
-
Bromination Reaction: Heptadec-1-ene is reacted with bromine or a brominating agent in an inert solvent.
-
Reaction Conditions: The reaction is often conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
-
Purification: The resulting product is purified through extraction and washing with solvents like diethyl ether and brine .
Chemical Reactivity
The reactivity of 17-Bromoheptadec-1-ene is influenced by its structure. The presence of the double bond makes it susceptible to electrophilic addition reactions, while the bromine substituent enhances its reactivity in nucleophilic substitution processes. The compound can participate in various chemical reactions, including:
-
Electrophilic Addition: The double bond in 17-Bromoheptadec-1-ene can undergo electrophilic addition reactions, such as the addition of hydrogen halides or water.
-
Nucleophilic Substitution: The bromine substituent can be replaced by nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.
Applications in Scientific Research
17-Bromoheptadec-1-ene serves as a model compound for studying reaction mechanisms in organic chemistry. Its applications include:
-
Organic Synthesis: It is used to understand and develop new synthetic methodologies involving halogenation reactions.
-
Materials Science: Although not directly applied, its structural features could inspire the design of new materials with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume